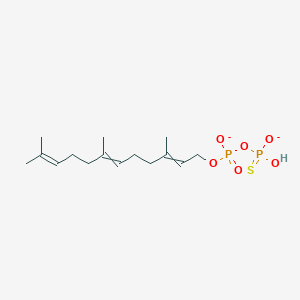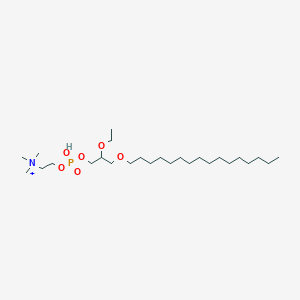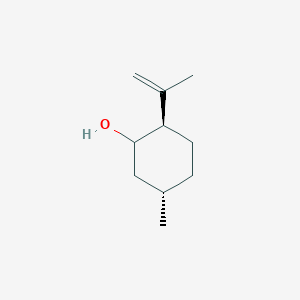![molecular formula C21H12N2O2S2 B10770681 2,3-Di(thiophen-2-yl)benzo[g]quinoxaline-8-carboxylic acid](/img/structure/B10770681.png)
2,3-Di(thiophen-2-yl)benzo[g]quinoxaline-8-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
被标识为“PMID15925511C13”的化合物是一种小分子药物,其化学式为C21H12N2O2S2。 它也以其同义词GTPL8188和BDBM50168247而闻名 . 该化合物因其潜在的治疗应用而被研究,并以其独特的化学结构而闻名,其中包括一个苯并[g]喹喔啉核心,带有二噻吩-2-基和羧酸官能团 .
准备方法
制备PMID15925511C13的合成路线涉及多个关键步骤反应条件通常包括使用二氯甲烷和甲醇等溶剂以及羟丙基甲基纤维素和泊洛沙姆F-127等试剂 . 工业生产方法可能包括超临界流体结晶,以获得高纯度和生物利用度的化合物 .
化学反应分析
PMID15925511C13经历各种类型的化学反应,包括氧化,还原和取代反应。这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,二噻吩-2-基的氧化会导致亚砜或砜的形成 .
科学研究应用
PMID15925511C13已在各个科学领域得到广泛研究,以用于其应用。在化学中,它被用作合成更复杂分子的构建块。在生物学中,由于其与特定分子靶标相互作用的能力,它已被研究作为治疗剂的潜力。在医学中,它正在探索其治疗各种疾病(包括癌症和炎症性疾病)的潜力。 在工业中,它用于开发新材料,并用作化学反应中的催化剂 .
作用机制
PMID15925511C13的作用机制涉及其与特定分子靶标(例如酶或受体)的相互作用,从而导致各种生物途径的调节。该化合物的独特化学结构使其能够以高亲和力与这些靶标结合,从而导致特定细胞过程的抑制或激活。 例如,它可能抑制参与炎症的某些酶的活性,从而降低炎症反应 .
相似化合物的比较
PMID15925511C13可以与其他类似化合物(例如其他苯并[g]喹喔啉衍生物)进行比较。这些化合物具有相似的核心结构,但在连接到核心的官能团方面有所不同。PMID15925511C13的独特性在于它二噻吩-2-基和羧酸基团的特定组合,这赋予了其独特的化学和生物学特性。 类似的化合物包括GTPL8188和BDBM50168247,它们已被研究其治疗潜力和化学反应性 .
属性
分子式 |
C21H12N2O2S2 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC 名称 |
2,3-dithiophen-2-ylbenzo[g]quinoxaline-7-carboxylic acid |
InChI |
InChI=1S/C21H12N2O2S2/c24-21(25)13-6-5-12-10-15-16(11-14(12)9-13)23-20(18-4-2-8-27-18)19(22-15)17-3-1-7-26-17/h1-11H,(H,24,25) |
InChI 键 |
GXGUVSXXUOACEX-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C2=NC3=C(C=C4C=C(C=CC4=C3)C(=O)O)N=C2C5=CC=CS5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(S)-3-((S)-2-{(S)-2-[(S)-2-((2S,3S)-2-Acetylamino-3-methyl-pentanoylamino)-3-hydroxy-propionylamino]-4-carbamoyl-butyrylamino}-4-methyl-pentanoylamino)-5-methanesulfonyl-pent-4-enoic acid](/img/structure/B10770611.png)
![4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonyloxolane-2-carboxamide](/img/structure/B10770613.png)
![N-[(3R,5R)-1-azabicyclo[3.2.1]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide](/img/structure/B10770620.png)

![(2s,3s)-1-[(7-Methyl-2,3-Dihydro-1h-Inden-4-Yl)oxy]-3-[(1-Methylethyl)amino]butan-2-Ol](/img/structure/B10770631.png)
![(E,3R,5S)-7-[2,4-bis(4-fluorophenyl)-5-propan-2-ylimidazol-1-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10770642.png)
![(3aS,3bS,5aR,7S,9aS,9bS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one](/img/structure/B10770647.png)


![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(3aR,6aR)-5-[(2R)-1-[1,3-bis(phenylmethoxy)propan-2-ylamino]-4-methyl-1-oxopentan-2-yl]-6-oxo-3,3a,4,6a-tetrahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-amino-4-oxobutanoic acid](/img/structure/B10770667.png)
![Tert-butyl 2-[[4-amino-3-[2-(4-hydroxyphenyl)ethyl]benzoyl]amino]-4-phenylbutanoate](/img/structure/B10770673.png)

